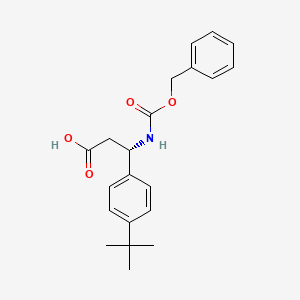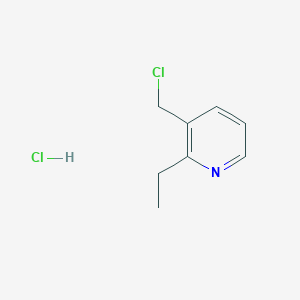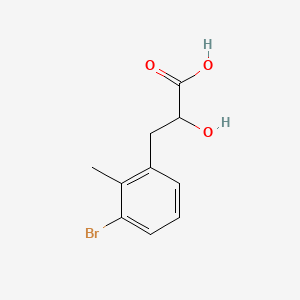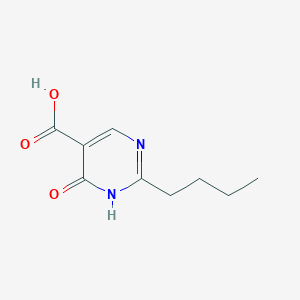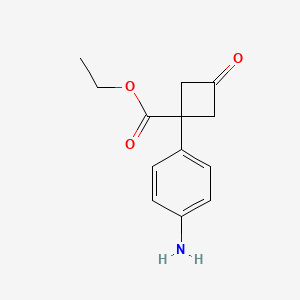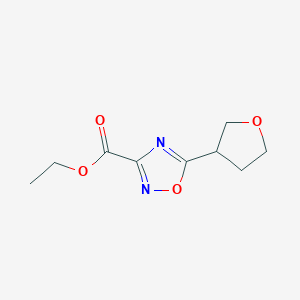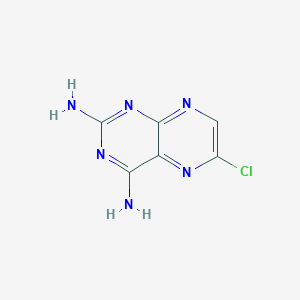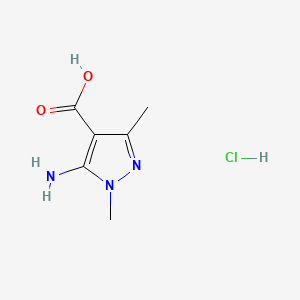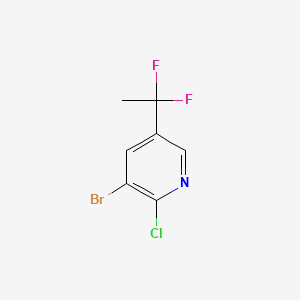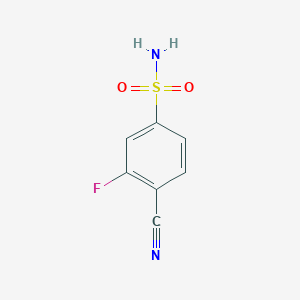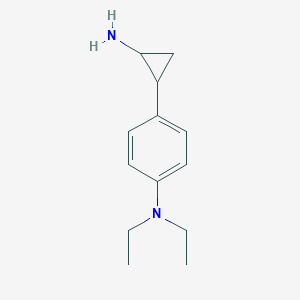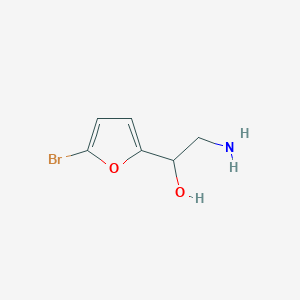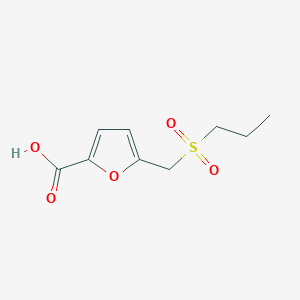
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C9H12O5S. It belongs to the class of furan carboxylic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a furan ring substituted with a propylsulfonylmethyl group and a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid as the core structure.
Sulfonylation: The furan-2-carboxylic acid undergoes sulfonylation with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the propylsulfonyl group to the furan ring.
Methylation: The resulting intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated furan derivatives.
科学研究应用
5-((Propylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Comparison
Compared to these similar compounds, 5-((Propylsulfonyl)methyl)furan-2-carboxylic acid is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C9H12O5S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC 名称 |
5-(propylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-2-5-15(12,13)6-7-3-4-8(14-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11) |
InChI 键 |
SVHBLLZYGZKVPN-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)CC1=CC=C(O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


